molecular formula C27H30N4O6S B2865239 7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 896704-48-6

7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2865239
CAS RN: 896704-48-6
M. Wt: 538.62
InChI Key: UJMYMSXHRUKLFF-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in organic chemistry, including a benzodioxole ring, a piperazine ring, and a quinazolinone ring . These structures are often found in biologically active compounds, including pharmaceuticals and synthetic cathinones .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The benzodioxole and quinazolinone rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring is known to be reactive towards acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups .

Scientific Research Applications

Chemical Synthesis and Drug Development

One area of application for complex molecules similar to the one involves the synthesis of intermediates for pharmaceuticals. For example, the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine is a key step in producing anti-hypertensive drugs like Doxazosin, which treats conditions such as hypertension and benign prostate hyperplasia (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006). This process highlights the role of complex organic synthesis in developing therapeutically valuable compounds.

Anticancer Research

Research on benzoquinazolinones and their derivatives, such as the creation of amino- and sulfanyl-derivatives under palladium-catalyzed conditions, showcases the exploration of these compounds for their potential anticancer activity. Some derivatives have shown significant activity against cancer cell lines, indicating the relevance of such molecules in designing new anticancer agents (M. Nowak et al., 2015).

Biological Activities

The synthesis of 2-sulfanyl-substituted derivatives and their evaluation for anti-monoamine oxidase and antitumor activity demonstrate the broad spectrum of biological activities that complex molecules can exhibit. Such studies are crucial for discovering new drugs and understanding the biochemical mechanisms underlying their effects (A. Markosyan et al., 2015).

Antimicrobial Research

Compounds with quinazolin-4(3H)-one derivatives have been investigated for their antimicrobial properties. The synthesis and evaluation of new derivatives for antibacterial and antifungal activity against various pathogens show the potential of these molecules in developing new antimicrobial agents (N. Fawzy, M. O. I. Ghobashy, A. K. El-ziaty, 2012).

Quality Control and Pharmaceutical Development

The development of quality control methods for complex pharmaceutical compounds, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)- piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, underscores the importance of rigorous quality assurance in drug development. These methods ensure the purity, potency, and safety of new therapeutic agents (S. Danylchenko et al., 2018).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties .

properties

IUPAC Name

7-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O6S/c32-25(30-10-8-29(9-11-30)15-18-5-6-21-22(12-18)35-16-34-21)4-2-1-3-7-31-26(33)19-13-23-24(37-17-36-23)14-20(19)28-27(31)38/h5-6,12-14,19H,1-4,7-11,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOFCABIAYIOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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